molecular formula C8H4F3N B1303387 2,3,5-Trifluorophenylacetonitrile CAS No. 243666-14-0

2,3,5-Trifluorophenylacetonitrile

Cat. No.: B1303387
CAS No.: 243666-14-0
M. Wt: 171.12 g/mol
InChI Key: FYOYNOOXHLNVNJ-UHFFFAOYSA-N
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Description

2,3,5-Trifluorophenylacetonitrile is an organic compound with the chemical formula C8H4F3N. It is a fluorinated derivative of phenylacetonitrile, characterized by the presence of three fluorine atoms at the 2, 3, and 5 positions on the benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties .

Scientific Research Applications

2,3,5-Trifluorophenylacetonitrile is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of TFPAN is not specified in the sources I found. This is likely because TFPAN is used as a chemical intermediate, meaning its primary role is to undergo chemical reactions to form other compounds.

Safety and Hazards

TFPAN is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorophenylacetonitrile typically involves the fluorination of phenylacetonitrile derivatives. One common method includes the reaction of 2,3,5-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of quaternary ammonium salt catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorophenylacetonitrile: Another fluorinated derivative with similar properties but different fluorine atom positions.

    2,3,4-Trifluorophenylacetonitrile: Similar structure with fluorine atoms at the 2, 3, and 4 positions.

    2,3,6-Trifluorophenylacetonitrile: Fluorine atoms at the 2, 3, and 6 positions.

Uniqueness

2,3,5-Trifluorophenylacetonitrile is unique due to its specific fluorine atom arrangement, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and studying biochemical processes .

Properties

IUPAC Name

2-(2,3,5-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOYNOOXHLNVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380728
Record name 2,3,5-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-14-0
Record name 2,3,5-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243666-14-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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